molecular formula C14H11NS B184591 5-(Phenylsulfanyl)-1H-indole CAS No. 163258-14-8

5-(Phenylsulfanyl)-1H-indole

Cat. No. B184591
M. Wt: 225.31 g/mol
InChI Key: JWKLGYLUESHRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Phenylsulfanyl)-1H-indole is a chemical compound that has been studied for its potential applications in scientific research. This indole derivative has gained significant attention due to its unique structure and potential biological activity.

Mechanism Of Action

The mechanism of action of 5-(Phenylsulfanyl)-1H-indole is not fully understood. However, it has been suggested that this compound may act as a potent inhibitor of various enzymes and receptors involved in the regulation of cellular processes. Additionally, it may induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.

Biochemical And Physiological Effects

Studies have shown that 5-(Phenylsulfanyl)-1H-indole has various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter release in the brain. Additionally, it has been shown to have antioxidant properties, which may protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-(Phenylsulfanyl)-1H-indole in lab experiments is its unique structure and potential biological activity. This compound has shown promising results in various scientific research fields, making it a valuable tool for studying cellular processes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of this compound.

Future Directions

There are several future directions for research on 5-(Phenylsulfanyl)-1H-indole. One area of focus is the development of more potent and selective inhibitors of enzymes and receptors involved in the regulation of cellular processes. Additionally, further studies are needed to determine the optimal dosage and safety profile of this compound. Finally, research is needed to explore the potential applications of this compound in other scientific research fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 5-(Phenylsulfanyl)-1H-indole is a chemical compound that has shown promising results in various scientific research fields. This compound has a unique structure and potential biological activity, making it a valuable tool for studying cellular processes. However, further studies are needed to determine the optimal dosage and safety profile of this compound. Additionally, research is needed to explore the potential applications of this compound in other scientific research fields.

Synthesis Methods

The synthesis of 5-(Phenylsulfanyl)-1H-indole involves the reaction of indole with phenylsulfanyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The final product is obtained by purification through column chromatography.

Scientific Research Applications

5-(Phenylsulfanyl)-1H-indole has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders.

properties

CAS RN

163258-14-8

Product Name

5-(Phenylsulfanyl)-1H-indole

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

5-phenylsulfanyl-1H-indole

InChI

InChI=1S/C14H11NS/c1-2-4-12(5-3-1)16-13-6-7-14-11(10-13)8-9-15-14/h1-10,15H

InChI Key

JWKLGYLUESHRJH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CC3=C(C=C2)NC=C3

Canonical SMILES

C1=CC=C(C=C1)SC2=CC3=C(C=C2)NC=C3

synonyms

5-(phenylsulfanyl)indole

Origin of Product

United States

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